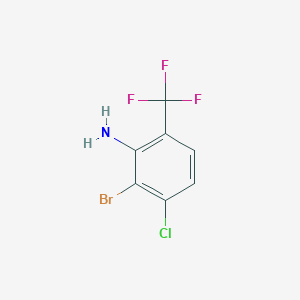

2-Bromo-3-chloro-6-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-4(9)2-1-3(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNGUUFVWNHDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-3-chloro-6-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₇H₄BrClF₃N

- CAS Number : 109919-26-8

- Melting Point : 29-32 °C

- Boiling Point : 72 °C (at 0.2 mmHg)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability, which is crucial for maintaining the compound's efficacy in biological systems . The presence of halogen atoms also influences the compound's lipophilicity and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that halogenated aniline derivatives, including this compound, possess significant antimicrobial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and exhibit activity against parasites like Plasmodium falciparum, the causative agent of malaria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | IC50 (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 1,4-Naphthoquinone | Plasmodium falciparum | 0.0049 |

| 7-Chloroquinazoline | Escherichia coli | TBD |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation . The mechanism appears to involve the inhibition of tyrosine kinases, which are crucial for cancer cell survival and growth.

Case Studies

-

Study on Antiparasitic Activity :

A recent study evaluated the antiparasitic activity of several halogenated anilines, including derivatives similar to this compound. Results indicated promising activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential for developing new antimalarial therapies . -

Cytotoxicity Assessment :

In vitro assessments using HepG2 liver cancer cells demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, with EC50 values indicating effective growth inhibition .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. The halogen substituents enhance its reactivity, allowing it to participate in various electrophilic aromatic substitution reactions, which are foundational in organic chemistry. The trifluoromethyl group is particularly noteworthy for its ability to increase lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Reactivity and Mechanisms:

The presence of electronegative halogens stabilizes reaction intermediates, making 2-Bromo-3-chloro-6-(trifluoromethyl)aniline suitable for nucleophilic substitution reactions. This property is exploited in synthesizing pharmaceuticals and agrochemicals. Additionally, it can undergo oxidation and reduction reactions to yield various derivatives that may possess different biological activities.

Biological Applications

Pharmaceutical Research:

Research indicates potential biological activities associated with this compound, including antimicrobial and anticancer properties. The trifluoromethyl group enhances its pharmacological profile by improving metabolic stability and bioavailability. Current studies are exploring its efficacy as a pharmaceutical intermediate and its role in drug development pipelines targeting specific diseases.

Mechanism of Action:

The mechanism by which this compound interacts with biological systems involves its functional groups. These groups can participate in various interactions such as hydrogen bonding and halogen bonding, influencing the compound's reactivity and binding affinity to molecular targets.

Agrochemical Applications

Development of Agrochemicals:

The compound's unique properties make it a candidate for the development of agrochemicals. Its ability to act as a building block in the synthesis of herbicides and pesticides is significant due to the enhanced biological activity often associated with halogenated compounds. The specific substitution pattern on the aniline ring can lead to improved efficacy against pests while potentially reducing environmental impact.

-

Pharmaceutical Development:

A study investigated the synthesis of novel compounds derived from this compound aimed at targeting cancer cells. The results indicated that modifications to the trifluoromethyl group significantly altered biological activity, demonstrating its potential in drug design. -

Agrochemical Efficacy:

Research focused on developing a new herbicide utilizing this compound showed promising results in controlling weed growth while minimizing damage to non-target plants. The study highlighted the importance of halogenation in enhancing herbicidal activity.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-chloro-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination/chlorination of trifluoromethyl-substituted aniline precursors. For example, bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate at 20–25°C over 1 hour achieves selective halogenation (as demonstrated for analogous compounds) . Optimize stoichiometry (e.g., 0.53 eq DBDMH) to minimize byproducts. Reaction monitoring via LCMS (e.g., m/z 265 [M+H]+) and purification via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) ensures high purity . Yield depends on temperature control and inert atmosphere (N₂) to prevent decomposition.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve halogen/CF₃ group positions. SHELX is robust for small-molecule structures, even with heavy atoms like bromine .

- Spectroscopy :

- ¹H/¹³C NMR : Look for splitting patterns from adjacent substituents (e.g., Cl and Br coupling).

- HPLC : Retention time consistency (e.g., ~0.81 minutes under SQD-FA05 conditions) validates purity .

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and isotopic patterns (Br/Cl signatures).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles. Avoid inhalation; work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : Immediate eye wash/safety shower exposure; consult SDS for halogenated aniline hazards (similar to 3-(trifluoromethyl)aniline protocols) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, use Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with zinc dicyanide to enhance reactivity. Monitor regioselectivity via LCMS; the bromine atom typically acts as the leaving group . For Ullmann couplings, optimize Cu(I) catalysts and ligand systems (e.g., 1,10-phenanthroline) to overcome steric hindrance from -CF₃ and Cl groups.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?

- Methodological Answer :

- NMR Anomalies : Deuterated solvents (e.g., DMSO-d₆) reduce exchange broadening. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign protons/carbons near electronegative substituents.

- LCMS Adducts : Add 0.1% formic acid to mobile phases to suppress sodium/potassium adducts. If high-resolution MS shows unexpected masses, consider hydrolysis byproducts (e.g., from residual moisture) .

Q. How can computational modeling predict the compound’s basicity and solubility for reaction design?

- Methodological Answer :

- Basicity : Use DFT calculations (e.g., Gaussian 09) to estimate pKa. The -CF₃ group reduces basicity compared to unsubstituted aniline (see trends for p-(trifluoromethyl)aniline in arylamine studies) .

- Solubility : Apply COSMO-RS models to predict solubility in organic solvents (e.g., acetonitrile > DMF > ethyl acetate). Experimental validation via turbidity points aligns with computational data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.